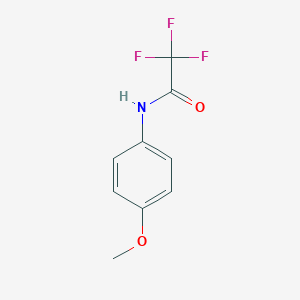

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

Overview

Description

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H8F3NO2 and a molecular weight of 219.165 g/mol . This compound is characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to an acetamide backbone. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide typically involves the reaction of trifluoroacetic anhydride with p-methoxybenzylamine . The reaction proceeds through amidation, followed by purification steps to isolate the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H8F3NO2

- Molecular Weight : 219.16 g/mol

- IUPAC Name : N-(4-methoxyphenyl)acetamide

- CAS Registry Number : 332-34-3

The compound features a trifluoromethyl group that enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis and pharmaceuticals.

Chemistry

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide serves as a crucial building block in the synthesis of more complex organic molecules. Its stability and reactivity allow for the development of fluorinated pharmaceuticals and agrochemicals. The trifluoromethyl group is particularly useful in modifying the properties of organic compounds for enhanced biological activity or chemical stability.

Biology

In biological research, this compound is employed to study enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it useful in biochemical assays aimed at understanding metabolic pathways and enzyme mechanisms. The unique structure allows researchers to explore the effects of fluorine on biological systems, which can lead to insights into drug design and development.

Medicine

The pharmacological potential of this compound is under investigation for various therapeutic applications. Studies have suggested that derivatives of this compound may exhibit antimicrobial, anti-inflammatory, or anticancer activities. Its interactions with specific enzymes or receptors make it a candidate for drug discovery efforts targeting diseases where modulation of these pathways is beneficial .

Case Study 1: Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies on its interaction with cytochrome P450 enzymes have shown that the compound can modulate their activity, suggesting potential applications in pharmacokinetics and drug metabolism .

Case Study 2: Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the modulation of signaling pathways associated with cell survival and proliferation. Further research is ongoing to elucidate the exact molecular targets involved .

Comparative Analysis with Related Compounds

| Compound Name | Key Functional Group | Unique Features |

|---|---|---|

| 2,2,2-Trifluoro-N-(4-aminophenyl)acetamide | Amino group | Increased potential for biological activity |

| This compound | Methoxy group | Different electron-donating properties |

| 2,2,2-Trifluoro-N-(4-chlorophenyl)acetamide | Chloro group | Varying reactivity due to halogen presence |

The presence of both trifluoromethyl and methoxy groups in this compound provides distinct chemical properties that enhance its utility in various applications compared to its analogs .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide can be compared with similar compounds such as:

2,2,2-Trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide: This compound has an additional fluorine atom on the phenyl ring, which can alter its chemical and biological properties.

2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide: The presence of a hydroxyl group instead of a methoxy group can significantly impact its reactivity and interactions with biological targets.

Biological Activity

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is a chemical compound with the molecular formula and a molecular weight of 219.16 g/mol. This compound belongs to the acetamide class and features a trifluoromethyl group and a methoxyphenyl substituent, which enhance its lipophilicity and metabolic stability. As such, it has garnered interest in medicinal chemistry and agrochemical applications due to its potential biological activities.

Chemical Structure and Properties

The unique structural features of this compound contribute to its biological activity:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Methoxyphenyl Group : May influence binding affinities to biological targets.

Biological Activity Overview

Research indicates that this compound could serve as a lead compound in drug discovery processes due to its interactions with various biological targets. Preliminary studies suggest potential interactions with receptors involved in key physiological pathways.

The mechanism of action for this compound may involve:

- Enzyme Inhibition : Interacting with specific enzymes to modulate their activity.

- Receptor Binding : Potentially binding to receptors such as adenosine receptors, which are crucial in numerous signaling pathways.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2,2-Trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide | Contains additional fluorine atom | |

| 4-Methoxyacetanilide | Lacks trifluoromethyl group; simpler structure | |

| N-(4-Methoxyphenyl)acetamide | No fluorine substituents; less lipophilic |

This table illustrates how the trifluoromethyl group enhances the compound's properties compared to its analogs.

Applications in Research

The applications of this compound extend across various fields:

- Medicinal Chemistry : Investigated for potential therapeutic properties including antimicrobial and anticancer activities.

- Biochemical Research : Utilized in studies examining enzyme inhibition and protein-ligand interactions.

- Synthetic Organic Chemistry : Serves as a building block for more complex organic molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide?

- Methodological Answer : The compound is synthesized via acylation of 4-methoxyaniline with trifluoroacetic anhydride under anhydrous conditions. Key steps include:

- Reaction in dichloromethane with triethylamine (TEA) as a base to neutralize HCl byproducts .

- Purification via recrystallization from ethanol/water mixtures to achieve >95% purity.

- Monitoring reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- ¹H/¹³C NMR : To confirm the presence of the trifluoromethyl group (δ ~115-120 ppm in ¹³C NMR) and methoxyphenyl protons (δ ~3.8 ppm for OCH₃) .

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) validate the acetamide and trifluoromethyl groups .

- Mass Spectrometry (MS) : ESI-MS (positive mode) shows [M+H]⁺ at m/z 262.05 .

Q. How can researchers assess the compound's stability under varying conditions?

- Methodological Answer :

- Hydrolysis Studies : Perform pH-dependent stability tests (e.g., in 0.1M HCl/NaOH at 37°C). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (typically >200°C for trifluoroacetamides) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes (human/rat) to measure metabolic half-life. The CF₃ group reduces oxidative metabolism due to its electron-withdrawing effects, enhancing stability .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) quantify bond dissociation energies, correlating with resistance to enzymatic cleavage .

Q. What strategies resolve discrepancies in NMR data due to solvent or impurity effects?

- Methodological Answer :

- Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts (e.g., methoxy group proton coupling variations) .

- Impurity Profiling : Use LC-MS/MS to detect byproducts (e.g., unreacted 4-methoxyaniline) and optimize purification protocols .

Q. How to design experiments elucidating structure-activity relationships (SAR) for biological activity?

- Methodological Answer :

Properties

IUPAC Name |

2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-7-4-2-6(3-5-7)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTSPSLYNAJENA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186844 | |

| Record name | Acetanilide, 4'-methoxy-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332-34-3 | |

| Record name | 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetanilide, 4'-methoxy-2,2,2-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000332343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 332-34-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetanilide, 4'-methoxy-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoro-N-(4-methoxy-phenyl)-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.